

The Dihydroisoxazole Ring: A Versatile Linchpin in Natural Product Total Synthesis

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Compound of Interest

Compound Name: Dihydroisoxazole

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Application Note & Protocol

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Abstract

The **dihydroisoxazole** moiety, a five-membered nitrogen- and oxygen-containing heterocycle, has emerged as a powerful and versatile building block in the intricate art of natural product total synthesis. Its utility lies in its facile construction, typically via a [3+2] cycloaddition reaction, and the diverse array of transformations it can undergo to reveal complex functionalities. This document provides detailed application notes and experimental protocols for the use of **dihydroisoxazole** intermediates in the total synthesis of representative natural products, including the tropane alkaloid (±)-cocaine, the marine natural product psammaphysin A, and the antibiotic acivicin.

Introduction

The strategic incorporation of the **dihydroisoxazole** (or isoxazoline) ring system allows for the stereocontrolled introduction of nitrogen and oxygen functionalities, which are ubiquitous in biologically active natural products. The N-O bond of the **dihydroisoxazole** ring serves as a masked functional group, readily cleaved under reductive conditions to unveil valuable 1,3-amino alcohols or β-hydroxy ketones, key synthons for further elaboration.^{[1][2][3]} This masking strategy enables chemists to carry reactive functionalities through multiple synthetic steps in a protected form. The most common method for the synthesis of **dihydroisoxazoles** is

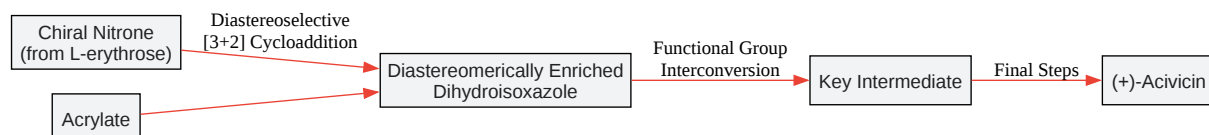
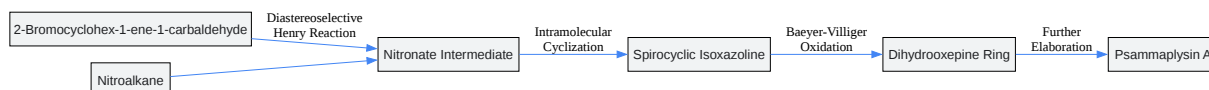
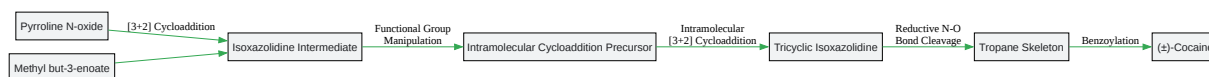
the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, a reaction known for its high degree of regioselectivity and stereoselectivity.[4][5]

I. Total Synthesis of (±)-Cocaine via Intramolecular Nitronc Cycloaddition

The total synthesis of the tropane alkaloid (±)-cocaine reported by Tufariello and coworkers is a classic example of employing a **dihydroisoxazole** precursor, in this case, an isoxazolidine formed from a nitronc cycloaddition, to establish the core bicyclic structure.[6][7]

Synthetic Strategy

The key transformation in Tufariello's synthesis is an intramolecular [3+2] cycloaddition of a nitronc with an olefin. This reaction forges the 8-azabicyclo[3.2.1]octane skeleton of cocaine. The isoxazolidine ring formed in this process is then reductively cleaved to reveal the necessary functional groups for the final elaboration to cocaine.[6]



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